

# Comprehensive Spectroscopic Characterization of N-(2-Bromophenyl)pyridine-3-carboxamide

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## Compound of Interest

Compound Name: *n*-(2-Bromophenyl)pyridine-3-carboxamide

CAS No.: 75075-29-5

Cat. No.: B14438903

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## Application Note & Protocol: Structural Validation for Drug Discovery

### Abstract

**N-(2-Bromophenyl)pyridine-3-carboxamide** (CAS: 103958-88-1) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic carboxamide derivatives. This application note provides a rigorous, multi-modal spectroscopic protocol for the structural validation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), researchers can definitively confirm structural integrity, isotopic composition, and functional group connectivity.

### Part 1: Sample Preparation & Handling

Objective: To prepare analyte solutions that maximize signal-to-noise ratios and minimize solvent interference for spectral acquisition.

## Reagents & Materials

- Compound: **N-(2-Bromophenyl)pyridine-3-carboxamide** (>98% purity).
- Solvents:
  - NMR: DMSO-d<sub>6</sub> (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: CDCl<sub>3</sub> is less ideal due to potential solubility issues with the amide moiety.
  - MS: LC-MS grade Acetonitrile (MeCN) and Formic Acid (0.1%).
  - IR: None (Solid state ATR) or KBr (Spectroscopic grade).

## Protocol

- Mass Spectrometry: Dissolve 1 mg of compound in 1 mL of MeCN. Dilute 10 µL of this stock into 990 µL of 50:50 MeCN:H<sub>2</sub>O (+0.1% Formic Acid) to achieve a final concentration of ~10 µg/mL.
- NMR: Dissolve 5–10 mg of compound in 600 µL of DMSO-d<sub>6</sub>. Vortex for 30 seconds to ensure complete homogeneity. Transfer to a 5 mm NMR tube.
- IR: Use the neat solid powder for Attenuated Total Reflectance (ATR) analysis. Ensure the crystal and anvil are cleaned with isopropanol prior to use.

## Part 2: High-Resolution Mass Spectrometry (HRMS)[1][2]

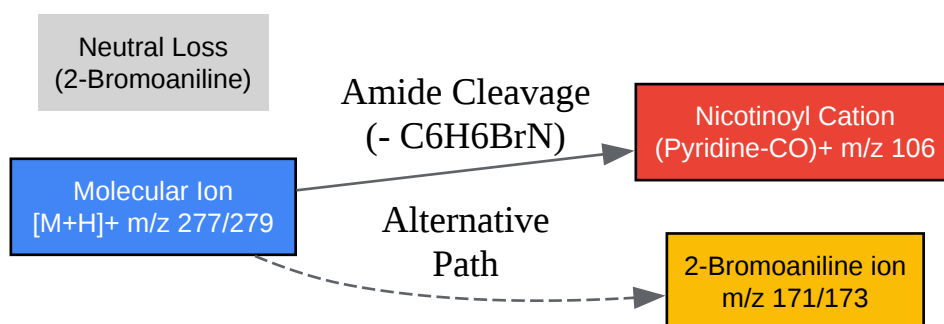
Expert Insight: The presence of a bromine atom provides a distinct isotopic signature that serves as a primary diagnostic tool. The natural abundance of <sup>79</sup>Br and <sup>81</sup>Br (approx. 1:1) results in a characteristic "doublet" molecular ion peak separated by 2 mass units.

## Experimental Parameters

- Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).
- Capillary Voltage: 3.5 kV.
- Fragmentor Voltage: 100–135 V (optimized for amide bond stability).
- Mass Range:m/z 50–1000.

## Data Interpretation & Fragmentation Pathway[1][2][3][4]

- Molecular Ion ( $[M+H]^+$ ): Expect two peaks of nearly equal intensity at  $m/z$  277.0 and 279.0 (Calculated for  $C_{12}H_{10}BrN_2O^+$ ).
- Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the amide bond.
  - Fragment A: Loss of the 2-bromoaniline moiety yields the nicotinoyl cation ( $m/z$  106).
  - Fragment B: Cleavage may also yield the 2-bromoaniline radical cation ( $m/z$  171/173).



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Figure 1: Proposed ESI-MS fragmentation pathway for **N-(2-Bromophenyl)pyridine-3-carboxamide**.

## Part 3: Infrared Spectroscopy (FT-IR)

Expert Insight: IR is critical for verifying the amide functionality and the substitution pattern of the aromatic rings. The key diagnostic is the Amide I/II band separation.

### Protocol

- Perform a background scan (air).
- Place solid sample on the ATR diamond crystal.
- Apply pressure to ensure good contact.
- Acquire spectrum (16 scans,  $4\text{ cm}^{-1}$  resolution).

## Spectral Assignment Table

Functional Group	Frequency (cm <sup>-1</sup> )	Vibrational Mode	Diagnostic Note
Amide N-H	3250 – 3350	Stretching	Broad, medium intensity.
Amide I (C=O)	1650 – 1680	Stretching	Strong, sharp. Diagnostic for secondary amides.
Amide II	1530 – 1550	N-H Bending	Medium intensity; confirms amide linkage.
Pyridine C=N	1580 – 1600	Ring Stretching	Characteristic of the nicotiny ring.
Ar-Br	1000 – 1070	In-plane deformation	Often overlaps, but useful fingerprint.

## Part 4: Nuclear Magnetic Resonance (NMR)

Expert Insight: <sup>1</sup>H NMR provides the definitive structural proof. The chemical shift of the amide proton is highly sensitive to solvent and hydrogen bonding. In DMSO-d<sub>6</sub>, the amide proton is deshielded (downfield) and often appears as a singlet around 10.0–10.5 ppm.

### <sup>1</sup>H NMR Protocol (400 MHz, DMSO-d<sub>6</sub>)

- Pulse Sequence: zg30 (30° pulse)
- Relaxation Delay (D1): 1.0 sec
- Scans (NS): 16–64

### Predicted Chemical Shifts & Assignments

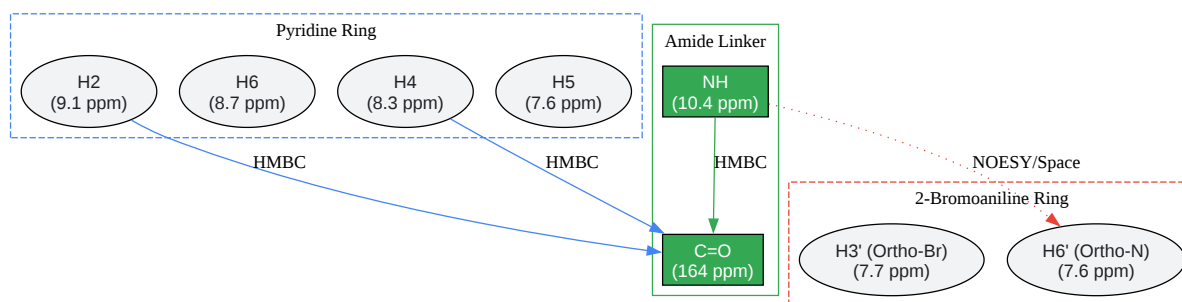
Numbering: Pyridine ring (2, 4, 5, 6 relative to N); Aniline ring (3', 4', 5', 6' relative to N-link, with Br at 2').

Proton	Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment Logic
NH	10.2 – 10.6	Singlet (br)	1H	Amide proton; highly deshielded.
Py-H2	9.0 – 9.2	Singlet (d)	1H	Most deshielded aromatic; ortho to N and C=O.
Py-H6	8.7 – 8.8	Doublet (dd)	1H	Ortho to N; distinct coupling to H5.
Py-H4	8.2 – 8.4	Doublet (dt)	1H	Para to N; ortho to C=O.
Ar-H3'	7.6 – 7.8	Doublet	1H	Ortho to Br; deshielded by halogen.
Ar-H6'	7.5 – 7.7	Doublet	1H	Ortho to Amide N; deshielded by anisotropy.
Py-H5	7.5 – 7.6	DD/Multiplet	1H	Meta to N; most shielded pyridine proton.
Ar-H4'/H5'	7.1 – 7.4	Multiplet	2H	Remaining phenyl protons.

## 13C NMR Highlights (100 MHz)

- Carbonyl (C=O): ~164 ppm.[5]
- Pyridine C2/C6: ~148–152 ppm (Alpha carbons).[5]
- C-Br (C2'): ~119–123 ppm (Upfield shift due to heavy atom effect).

## Structural Connectivity Diagram



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Figure 2: Key NMR correlations and chemical shift assignments illustrating the connectivity between the pyridine and bromophenyl moieties.

## Part 5: Summary of Validation Criteria

To certify the identity of **N-(2-Bromophenyl)pyridine-3-carboxamide**, the sample must meet all the following criteria:

- Mass Spec: Presence of m/z 277/279 doublet (1:1 ratio).
- IR: Distinct Amide I peak at  $\sim 1650\text{--}1680\text{ cm}^{-1}$  and absence of broad OH stretch (unless hydrated).
- NMR:
  - Observation of 9 aromatic protons total (4 Pyridine + 4 Phenyl + 1 NH).
  - Diagnostic singlet at  $>9.0$  ppm (Pyridine H2).
  - Diagnostic broad singlet  $>10.0$  ppm (Amide NH).

## References

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- Structural Analogs (Bromophenyl-carboxamides)
  - NIH PubMed Central. "N-(4-Bromophenyl)pyrazine-2-carboxamide." [7] (Used for halogen effect comparison). Accessed March 8, 2026. [\[Link\]](#)

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